2-Bromo-4-nitro-N-(oxetan-3-yl)benzamide

Description

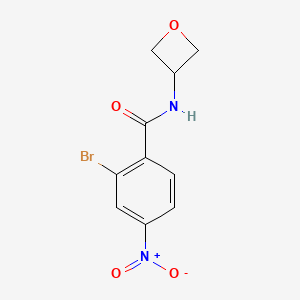

2-Bromo-4-nitro-N-(oxetan-3-yl)benzamide is a benzamide derivative featuring a bromo substituent at the ortho position (C2), a nitro group at the para position (C4), and an oxetan-3-yl group attached via the amide nitrogen. This compound is of interest due to its unique substitution pattern, which influences its electronic, steric, and physicochemical properties.

Properties

IUPAC Name |

2-bromo-4-nitro-N-(oxetan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O4/c11-9-3-7(13(15)16)1-2-8(9)10(14)12-6-4-17-5-6/h1-3,6H,4-5H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHFYFAZHLSEQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-nitro-N-(oxetan-3-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions .

Industrial Production Methods

This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing more efficient purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-nitro-N-(oxetan-3-yl)benzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amine group.

Oxidation: The oxetane ring can be oxidized to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

Reduction: Formation of 2-Bromo-4-amino-N-(oxetan-3-yl)benzamide.

Oxidation: Formation of oxetane ring-opened products.

Scientific Research Applications

2-Bromo-4-nitro-N-(oxetan-3-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: Used as a building block for synthesizing potential pharmaceutical agents.

Materials Science: Employed in the development of novel polymers and materials with unique properties.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-nitro-N-(oxetan-3-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The oxetane ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

4-Bromo-N-(2-nitrophenyl)benzamide ():

- Bromo at C4 and nitro on the adjacent phenyl ring.

- The para-bromo and ortho-nitro arrangement creates distinct electronic effects compared to the target compound’s ortho-bromo and para-nitro configuration.

- Crystal structure analysis (R factor = 0.049) reveals planar geometry, with bond lengths consistent with strong electron-withdrawing effects from nitro groups .

- 2-Chloro-4-nitrobenzamide Mannich Bases (): Chloro at C2 and nitro at C4, similar to the target compound but with chloro instead of bromo.

Amide Group Modifications

- 4-Bromo-N-(furan-2-ylmethyl)-3-methylbenzamide (): Substituted with a furanmethyl group and a methyl at C3. This difference likely impacts solubility and bioavailability .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Predictions |

|---|---|---|---|

| 2-Bromo-4-nitro-N-(oxetan-3-yl)benzamide | ~295.1 | Br (C2), NO₂ (C4), oxetan-3-yl | Moderate water solubility (polar oxetan group) |

| 4-Bromo-N-(2-nitrophenyl)benzamide | ~321.1 | Br (C4), NO₂ (adjacent phenyl) | Low solubility (aromatic bulk) |

| 2-Chloro-4-nitrobenzamide | ~215.6 | Cl (C2), NO₂ (C4) | Low to moderate solubility |

Note: Solubility predictions based on substituent polarity and molecular weight trends.

Analytical and Crystallographic Insights

- Structural Determination :

- Small-molecule analogs like 4-Bromo-N-(2-nitrophenyl)benzamide () were characterized using SHELX software (single-crystal X-ray diffraction), a method likely applicable to the target compound .

- ORTEP-3 () facilitates thermal ellipsoid plotting, aiding in visualizing steric effects of the oxetan-3-yl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.